molecular formula C16H17ClN2O4 B5272250 (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE

(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5272250
M. Wt: 336.77 g/mol
InChI Key: VGVRVLSMHMAXOP-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a trimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Derivatives with different substituents on the pyrazole ring.

Scientific Research Applications

(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA or proteins to exert its antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE: Similar structure but with a different substitution pattern on the phenyl ring.

    (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE: Similar structure with fewer methoxy groups on the phenyl ring.

Uniqueness

(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-(3,4,5-TRIMETHOXYP

Properties

IUPAC Name

(E)-1-(4-chloro-1-methylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c1-19-9-11(17)15(18-19)12(20)6-5-10-7-13(21-2)16(23-4)14(8-10)22-3/h5-9H,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVRVLSMHMAXOP-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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